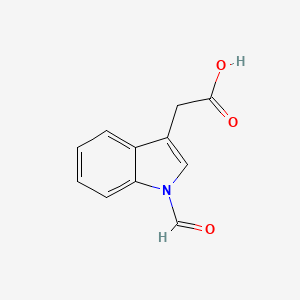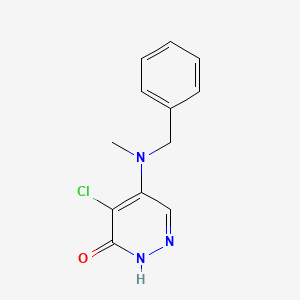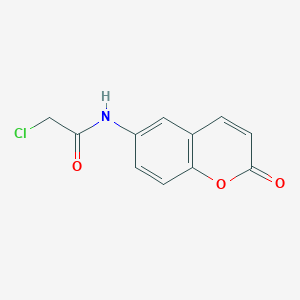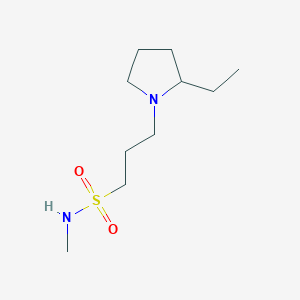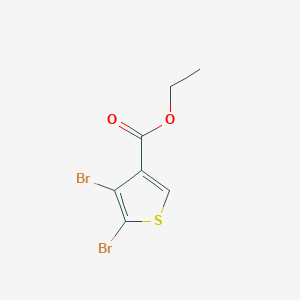![molecular formula C14H16FNO3S B6617017 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride CAS No. 1375960-13-6](/img/structure/B6617017.png)
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride” is an alkyne-functionalized sulfonyl fluoride activity-based probe (SFABP). Sulfonyl fluorides covalently modify reactive serines in addition to threonine, lysine, tyrosine, cysteine, and histidine residues in a context-specific manner .
Molecular Structure Analysis
The empirical formula of “4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride” is C14H16FNO3S . The molecular weight is 297.35 .Chemical Reactions Analysis
Sulfonyl fluorides, such as “4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride”, covalently modify reactive serines in addition to threonine, lysine, tyrosine, cysteine, and histidine residues in a context-specific manner .Physical And Chemical Properties Analysis
“4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride” is a powder with a quality level of 100 and an assay of ≥95% . It should be stored at a temperature of −20°C .Mechanism of Action
Target of Action
The primary targets of 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride, also known as EN300-26956228 or 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride, are reactive serines, threonine, lysine, tyrosine, cysteine, and histidine residues . These targets play a crucial role in various biochemical reactions, and their modification can significantly alter the function of the proteins they are part of.
Mode of Action
This compound is an alkyne-functionalized sulfonyl fluoride activity-based probe (SFABP). It covalently modifies its targets in a context-specific manner . This means that the compound forms a strong covalent bond with its targets, leading to permanent modifications that can alter the targets’ function.
properties
IUPAC Name |
4-[2-(hex-5-ynoylamino)ethyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJGTCAHFQVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)
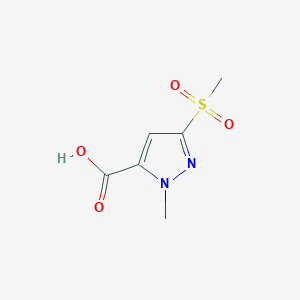
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)

